4-(Propylsulfanyl)benzoic acid

Descripción

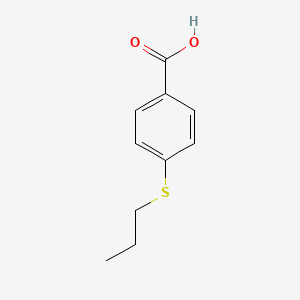

4-(Propylsulfanyl)benzoic acid is a benzoic acid derivative substituted at the para position with a propylsulfanyl (-S-C₃H₇) group.

Propiedades

IUPAC Name |

4-propylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWLRLMBMBHNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(propylsulfanyl)benzoic acid typically involves the introduction of a propylsulfanyl group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative, such as 4-chlorobenzoic acid, is reacted with propylthiol in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Propylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid and sulfuric acid for nitration, bromine and iron(III) bromide for bromination.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: 4-(Propylsulfanyl)benzyl alcohol.

Substitution: Nitro-4-(propylsulfanyl)benzoic acid, bromo-4-(propylsulfanyl)benzoic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(Propylsulfanyl)benzoic acid, with the chemical formula C10H12O2S, features a benzoic acid moiety substituted with a propylsulfanyl group. Its structural characteristics contribute to its reactivity and potential therapeutic benefits.

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction. A notable study demonstrated that certain benzoic acid derivatives could enhance apoptotic action in colon cancer cells, suggesting a potential pathway for therapeutic intervention .

2. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of benzoic acid derivatives. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

3. Diuretic and Saluretic Properties

The diuretic effects of related benzoic acid derivatives have been documented, with findings indicating favorable sodium and potassium ion excretion ratios. These properties make them candidates for further investigation in the treatment of hypertension and edema-related conditions .

Materials Science Applications

1. Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its functional groups allow for incorporation into various polymer matrices, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses.

2. Sensor Technology

The compound's unique chemical structure may facilitate its use in sensor technology. Research into similar sulfanyl-substituted benzoic acids has shown potential for application in chemical sensors due to their reactivity towards specific analytes, making them useful in environmental monitoring and safety applications.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antitumor Activity of Benzoic Acid Derivatives | Investigated the effect of benzoic acid derivatives on cancer cell lines | Certain derivatives induced apoptosis in colon cancer cells, suggesting therapeutic potential |

| Diuretic Properties of Sulfamoyl-Benzoic Acids | Examined the diuretic effects of sulfamoyl-substituted benzoic acids | Demonstrated favorable sodium/potassium excretion ratios, indicating potential for hypertension treatment |

| Polymer Synthesis Using Benzoic Acid Derivatives | Explored the incorporation of benzoic acid derivatives into polymer matrices | Enhanced thermal stability and mechanical properties observed |

Mecanismo De Acción

The mechanism of action of 4-(propylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets through its carboxylic acid and sulfanyl groups. These interactions can modulate enzyme activity, signal transduction pathways, or cellular metabolism. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 4-Hydroxybenzoic acid (CAS 99-96-7) : Substituted with a hydroxyl (-OH) group at the para position. The hydroxyl group enhances acidity (pKa ~4.5) and hydrogen-bonding capacity compared to the sulfanyl group. It is widely used in pharmaceuticals and preservatives (e.g., parabens) .

- 4-Formyl Benzoic Acid (CAS 619-66-9) : Features a formyl (-CHO) group, which increases electrophilicity and reactivity in condensation reactions. Its applications include polymer synthesis and as a precursor for heterocyclic compounds .

- 4-Isopropylbenzoic Acid (CAS listed in ) : Contains an isopropyl (-CH(CH₃)₂) group, imparting steric bulk and lipophilicity. This compound is used in organic synthesis and as a ligand in coordination chemistry .

- The aromatic substitution increases molecular weight (272.36 g/mol) and may enhance binding affinity in biological systems .

Physicochemical Properties

Industrial and Research Relevance

- 4-Hydroxybenzoic acid dominates in preservative formulations, while This compound remains niche, primarily serving as an intermediate in organic synthesis or metal-organic frameworks (MOFs).

Actividad Biológica

4-(Propylsulfanyl)benzoic acid, a benzoic acid derivative, has gained attention in recent years for its potential biological activities. This compound is characterized by the presence of a propylsulfanyl group attached to the benzoic acid structure, which may influence its interaction with biological systems. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant case studies and research findings.

- Chemical Formula : C₁₃H₁₈O₂S

- Molecular Weight : 250.35 g/mol

- CAS Number : 1359980-63-4

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi. A study highlighted that benzoic acid derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of Benzoic Acid Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

2. Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, such as colorectal and breast cancer cells. The mechanism involves the activation of apoptotic pathways, leading to increased expression of pro-apoptotic factors .

Case Study: Apoptotic Induction in Cancer Cells

In a recent study, treatment with this compound resulted in a significant reduction in cell viability in HCT116 colon cancer cells. The IC50 value was determined to be approximately 25 µg/mL, indicating potent anticancer activity.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HCT116 | 25 | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Cell cycle arrest and apoptosis |

3. Other Therapeutic Effects

Beyond antimicrobial and anticancer activities, this compound has been studied for its potential anti-inflammatory and antioxidant effects. These properties may contribute to its therapeutic applications in various diseases.

- Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines in macrophages was observed upon treatment with this compound.

- Antioxidant Activity : The compound demonstrated significant free radical scavenging activity, which is crucial for reducing oxidative stress in cells .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Protein Interaction : It may modulate the activity of enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, potentially disrupting cellular integrity in pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.